tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H23N3O5. It is known for its unique structural properties, which include a piperidine ring, a nitrobenzamido group, and a tert-butyl ester. This compound is used in various scientific research applications due to its diverse chemical reactivity and functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate typically involves the reaction of 4-(3-nitrobenzamido)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the tert-butyl ester. The reaction conditions often include an inert atmosphere and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid or sodium hydroxide.
Oxidation: m-Chloroperbenzoic acid.
Major Products Formed:
Reduction: 4-(3-aminobenzamido)piperidine-1-carboxylate.
Substitution: 4-(3-nitrobenzamido)piperidine-1-carboxylic acid.
Oxidation: N-oxide derivatives of the piperidine ring.
Scientific Research Applications
tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzamido group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing enzyme activity and receptor binding. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
tert-Butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
N-Boc-4-piperidineacetaldehyde: Utilized in the synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: An intermediate in the synthesis of biologically active compounds such as crizotinib.
Uniqueness: tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate is unique due to its combination of a nitrobenzamido group and a piperidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications .
Properties
IUPAC Name |
tert-butyl 4-[(3-nitrobenzoyl)amino]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)19-9-7-13(8-10-19)18-15(21)12-5-4-6-14(11-12)20(23)24/h4-6,11,13H,7-10H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUGYASNBHHQBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501163406 | |
Record name | 1,1-Dimethylethyl 4-[(3-nitrobenzoyl)amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501163406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233952-09-4 | |
Record name | 1,1-Dimethylethyl 4-[(3-nitrobenzoyl)amino]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[(3-nitrobenzoyl)amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501163406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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